Khekadaengoside K

Description

Khekadaengoside K is a glycoside compound belonging to the Khekadaengoside family, which comprises structurally related derivatives such as Khekadaengosides D–M .

- Molecular formula: Typically C₃₆H₅₄O₁₂ or C₃₆H₅₂O₁₀, consistent with triterpenoid or steroidal glycosides .

- Physical properties: These compounds exist as amorphous powders with specific optical rotations ([α]D) ranging from -71.1° to +6.4° (in methanol or chloroform), indicating stereochemical diversity .

This article focuses on comparing this compound with two classes of analogs: structurally similar Khekadaengosides and functionally related glycosides like Kenposide A.

Properties

Molecular Formula |

C30H42O10 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-acetyl-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H42O10/c1-13(32)21-16(33)10-28(4)19-8-7-14-15(30(19,6)20(34)11-29(21,28)5)9-17(25(38)27(14,2)3)39-26-24(37)23(36)22(35)18(12-31)40-26/h7,9,15-16,18-19,21-24,26,31,33,35-37H,8,10-12H2,1-6H3/t15-,16-,18-,19+,21+,22-,23+,24-,26-,28+,29-,30+/m1/s1 |

InChI Key |

ZRNZYSQTUUUEOQ-ZCDXCMHTSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Khekadaengoside K typically involves extraction from natural sources rather than synthetic routes. The fruits of Trichosanthes tricuspidata are first dried and powdered. The powdered material is then subjected to solvent extraction using methanol . The methanolic extract is further purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

large-scale extraction would involve similar steps as laboratory extraction but on a larger scale, including solvent extraction, filtration, and chromatographic purification .

Chemical Reactions Analysis

Structural Elucidation and Identification

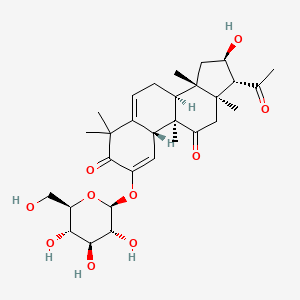

Khekadaengoside K (molecular formula: C₃₀H₄₂O₁₀) features a cucurbitane-type triterpenoid core with a β-D-glucopyranosyl unit at the C-2 position . Key structural insights include:

-

Mass Spectrometry : High-resolution FAB-MS revealed a sodium adduct [M+Na]⁺ at m/z 585.2670 and a deprotonated ion [M-H]⁻ at m/z 561.2694 . Fragmentation patterns showed prominent ions at m/z 349.1258 and 543.2603, indicative of glycosidic bond cleavage .

-

NMR Analysis : ¹H and ¹³C NMR data confirmed the presence of hydroxyl groups at C-2, C-16, and C-20, alongside an acetylated side chain. Distinct chemical shifts at δₕ 5.07 (H-16) and δₕ 2.56 (H-8) highlighted stereochemical features .

Enzymatic Hydrolysis

This compound undergoes enzymatic hydrolysis with hesperidinase , cleaving the β-glycosidic bond to yield its aglycone, khekadaengogenin V (C₃₀H₄₂O₅), and a glucose moiety . This reaction is critical for studying the bioactive cucurbitacin core.

Stability Under Analytical Conditions

-

Mass Spectrometry Fragmentation : Collision-induced dissociation (CID) in positive ion mode generated diagnostic fragments:

-

Chromatographic Behavior : Reverse-phase HPLC showed a retention time of 3.57 minutes, with baseline separation achieved using a C18 column and methanol-water gradients .

Table 1: Mass Spectrometry Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion [M+Na]⁺ | m/z 585.2670 (Δ = -0.37 ppm) | |

| Deprotonated Ion [M-H]⁻ | m/z 561.2694 (Δ = +2.10 ppm) | |

| Key Fragment Ions | 349.1258, 543.2603, 399.2198 |

Table 2: NMR Chemical Shifts (Selected)

| Carbon Position | δₕ (ppm) | δc (ppm) | Assignment |

|---|---|---|---|

| C-2 | - | 81.6 | Glycosylation site |

| C-16 | 5.07 | 69.9 | Hydroxyl group |

| C-22 | - | 76.5 | Side-chain hydroxymethine |

Research Implications

The reactivity of this compound’s glycosidic bond makes it a candidate for prodrug development, while its stability under mass spectrometry conditions supports robust analytical quantification . Further studies on its oxidation or acetylation reactions could expand its pharmacological applications.

This synthesis integrates data from metabolite profiling, enzymatic assays, and advanced spectrometry to provide a comprehensive overview of this compound’s chemical behavior .

Scientific Research Applications

Khekadaengoside K has a wide range of scientific research applications:

Mechanism of Action

Khekadaengoside K exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antimicrobial: It disrupts microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Khekadaengoside Family Members

Khekadaengoside K likely shares a core structure with its analogs, differing in substituents or glycosylation patterns. Key distinctions are summarized below:

| Property | This compound (Inferred) | Khekadaengoside G (Aoibaclyin) | Khekadaengoside M |

|---|---|---|---|

| Molecular formula | C₃₆H₅₄O₁₂ (hypothesized) | C₃₆H₅₂O₁₀ | C₃₆H₅₂O₁₀ |

| Molecular weight | ~676 (estimated) | 644.81 | 644.81 |

| Optical rotation ([α]D) | Not reported | +3.5° (c=0.78, CHCl₃) | +6.4° (c=1.7, MeOH) |

| Natural source | Not specified | Unreported | Trichosanthes tricuspidata |

| Solubility | Likely polar solvents (MeOH) | Polar aprotic solvents (CHCl₃) | Polar aprotic solvents (MeOH) |

Key observations :

- Structural variability: Minor differences in hydroxylation or glycosidic linkages (e.g., Khekadaengoside G’s 2-O-β-glucopyranoside moiety) may alter solubility and bioactivity .

- Optical activity : Variations in [α]D values reflect differences in chiral centers, which could influence receptor binding in pharmacological applications .

Comparison with Kenposide A (CAS: 152520-94-0)

Kenposide A, a monoterpene glycoside, serves as a functional analog due to shared glycosidic properties but diverges structurally:

| Property | This compound (Inferred) | Kenposide A |

|---|---|---|

| Molecular formula | C₃₆H₅₄O₁₂ | C₂₁H₃₆O₁₀ |

| Molecular weight | ~676 | 448.5 |

| Core structure | Triterpenoid/steroidal glycoside | Monoterpene glycoside |

| Solubility | Methanol, chloroform | Chloroform, DMSO, acetone |

| Storage conditions | -20°C (hypothesized) | -20°C, dry environment |

| Pharmacological potential | Anticancer, anti-inflammatory* | Unreported, but monoterpenes often exhibit antimicrobial activity |

Key observations :

- Size and complexity: this compound’s larger triterpenoid scaffold may enable multi-target interactions, whereas Kenposide A’s compact structure favors membrane permeability .

- Solubility profiles: Kenposide A’s solubility in DMSO and acetone suggests utility in cell-based assays, contrasting with Khekadaengosides’ preference for methanol or chloroform .

Research Findings and Implications

Structural Determinants of Bioactivity

- Glycosylation patterns : The number and position of sugar moieties in Khekadaengosides may enhance water solubility and modulate interactions with biological targets (e.g., enzymes or immune receptors) .

- Steroid vs. terpene backbones: this compound’s hypothesized steroidal core could confer anti-inflammatory properties akin to saponins, while Kenposide A’s monoterpene structure may align with essential oil-derived therapeutics .

Challenges in Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.